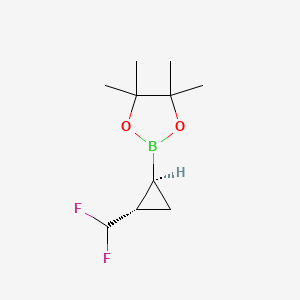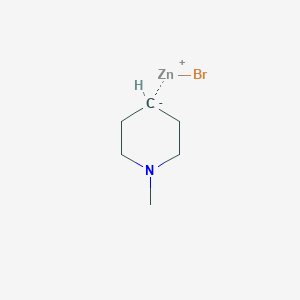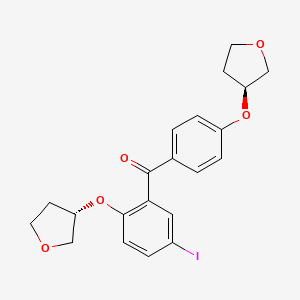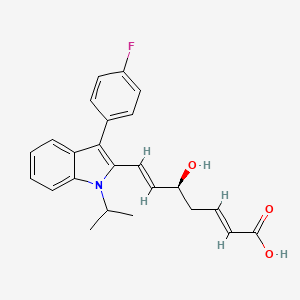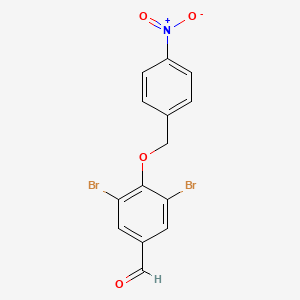
3,5-Dibromo-4-(4-nitro-benzyloxy)-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two bromine atoms, a nitrobenzyl group, and an aldehyde functional group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps. One common method includes the bromination of 4-hydroxybenzaldehyde to introduce bromine atoms at the 3 and 5 positions. This is followed by the reaction with 4-nitrobenzyl bromide to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,5-dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
化学反应分析
Types of Reactions
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(4-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and aldehyde functional group allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Similar in structure but contains a sulfonic acid group instead of an aldehyde.
4,5-Dimethoxy-2-nitrobenzyl bromide: Contains a methoxy group and is used in similar synthetic applications.
Uniqueness
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to the combination of bromine atoms, nitrobenzyl group, and aldehyde functional group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C14H9Br2NO4 |
|---|---|
分子量 |
415.03 g/mol |
IUPAC 名称 |
3,5-dibromo-4-[(4-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-1-3-11(4-2-9)17(19)20/h1-7H,8H2 |
InChI 键 |
DWTHAYISURWNDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



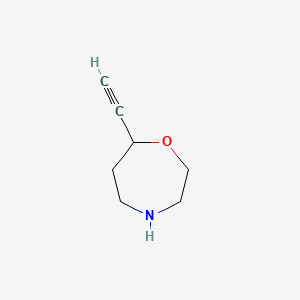

![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
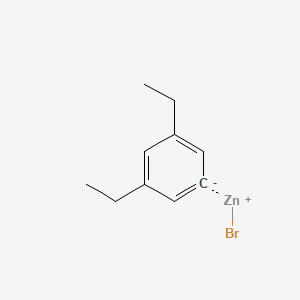
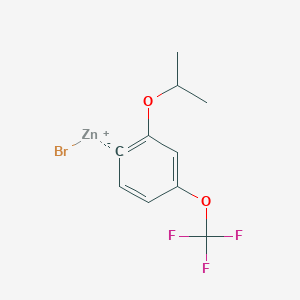


![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
